2-(2-chlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(2-chlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a dimethylaminophenyl group linked through an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-chlorophenoxy)acetohydrazide. The final step involves the condensation of 2-(2-chlorophenoxy)acetohydrazide with 4-(dimethylamino)benzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- 2-(2-bromophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- 2-(2-chlorophenoxy)-N’-{(E)-[4-(methylamino)phenyl]methylidene}acetohydrazide
Uniqueness
2-(2-chlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is unique due to the presence of both the chlorophenoxy and dimethylaminophenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
461708-68-9 |
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Molecular Formula |
C17H18ClN3O2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-21(2)14-9-7-13(8-10-14)11-19-20-17(22)12-23-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,20,22)/b19-11+ |
InChI Key |
USHJCVYMQBWSAU-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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